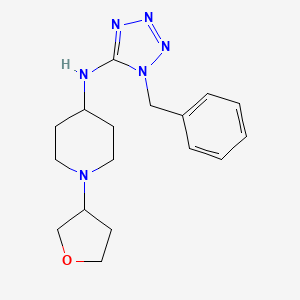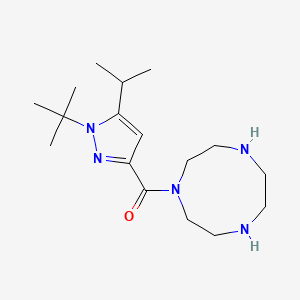
N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is known for its unique chemical structure and properties, which make it an interesting subject of study.
作用機序
The exact mechanism of action of N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain, which makes it an effective treatment for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine in lab experiments is its ability to selectively target specific enzymes and proteins that are involved in the inflammatory response. This makes it a valuable tool for the development of new drugs for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for the study of N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine. One of the main areas of focus is the development of new drugs for the treatment of various diseases such as arthritis and cancer. Additionally, this compound has also been studied for its potential use as a diagnostic tool for the detection of certain diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 1-(3-aminopropyl)piperidine, which is then reacted with oxalyl chloride to form 1-(oxalyl-3-yl)piperidine. The resulting compound is then reacted with sodium azide to form 1-(azido-3-yl)piperidine, which is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. Finally, the benzyltetrazole group is introduced using a copper-catalyzed azide-alkyne cycloaddition reaction.
科学的研究の応用
N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been shown to possess significant anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis and cancer. Additionally, this compound has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.
特性
IUPAC Name |
N-(1-benzyltetrazol-5-yl)-1-(oxolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-2-4-14(5-3-1)12-23-17(19-20-21-23)18-15-6-9-22(10-7-15)16-8-11-24-13-16/h1-5,15-16H,6-13H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFZMTKZZOJXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=NN2CC3=CC=CC=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)-3,4-diethyl-1H-pyridazin-6-one](/img/structure/B7439365.png)

![2-(3-amino-2-oxoazepan-1-yl)-N-[2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7439377.png)
![methyl (E)-4-[[2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]but-2-enoate](/img/structure/B7439379.png)
![methyl (E)-4-[[1-[2-(dimethylamino)-2-oxoethyl]triazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439397.png)
![6-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7439399.png)
![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![N-[4-(ethylsulfonylamino)-3-methylphenyl]-1-methylpiperazine-2-carboxamide](/img/structure/B7439417.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![N-(3-amino-2-hydroxypropyl)-2-pyrrolidin-1-ylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7439438.png)
![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)